methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate

Description

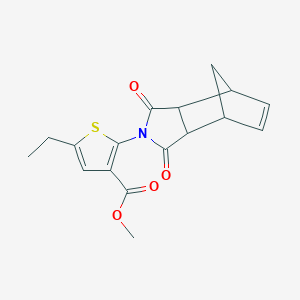

Methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a thiophene ring substituted with a methyl ester group at position 3 and an ethyl group at position 3. The molecule is further functionalized with a 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole moiety fused to the thiophene core.

Properties

IUPAC Name |

methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-3-10-7-11(17(21)22-2)16(23-10)18-14(19)12-8-4-5-9(6-8)13(12)15(18)20/h4-5,7-9,12-13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHGZIVWKOOGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. This might start with the creation of the 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole intermediate. Subsequent steps involve introducing the 5-ethylthiophene moiety and finally esterification to form the methyl carboxylate group. Common reaction conditions include the use of organic solvents such as dichloromethane, along with catalysts like p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis might involve high-throughput processes using automated systems to ensure consistent yield and purity. Industrial synthesis also emphasizes environmental sustainability and cost-effectiveness, often incorporating green chemistry principles such as solvent recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: : The carbonyl groups within the dioxo system can be reduced to alcohols under appropriate conditions using reagents like sodium borohydride.

Substitution: : Electrophilic substitution can occur on the thiophene ring, especially in positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Sodium borohydride or lithium aluminium hydride.

Substitution: : Catalysts such as iron(III) chloride or aluminum chloride in the presence of other electrophiles.

Major Products Formed

Oxidation: : Formation of sulfoxides and sulfones.

Reduction: : Formation of alcohol derivatives from the carbonyl groups.

Substitution: : Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound can act as a building block for more complex molecules, helping in the study of reaction mechanisms and synthesis pathways.

Biology: The dioxo system within the compound can mimic certain biological motifs, making it valuable in the study of enzyme interactions and inhibition mechanisms.

Medicine: Potential applications in drug discovery due to its complex structure, which allows it to interact with various biological targets. It could serve as a lead compound for developing new pharmaceuticals.

Industry: Used in material science for the development of organic semiconductors and other advanced materials owing to its unique electronic properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors, influenced by its conformational flexibility and electronic properties. The dioxo groups can participate in hydrogen bonding or nucleophilic attacks, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiophene-Based Esters

The compound shares structural homology with ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b), a derivative synthesized via condensation of malononitrile or ethyl cyanoacetate with thiophene precursors in 1,4-dioxane . Key differences include:

Substituents on Thiophene Ring: The target compound has a 5-ethyl group and a 3-methyl ester, whereas 7b features 2,4-diamino and 5-ethyl substituents.

Ester Group :

- The methyl ester in the target compound may confer lower hydrolytic stability compared to the ethyl ester in 7b, as smaller esters are generally more prone to enzymatic or chemical cleavage.

Functional Group Impact on Reactivity and Bioactivity

- Methanoisoindole Dione vs. Amino Groups: The 1,3-dioxo-methanoisoindole moiety introduces a rigid, electron-deficient bicyclic system that may enhance π-π stacking interactions in biological targets compared to the flexible amino groups in 7b. This could influence binding affinity in enzyme inhibition or receptor modulation.

- Thiophene Core Modifications: The ethyl group at position 5 in both compounds likely improves lipid solubility, but the absence of electron-donating amino groups in the target compound may reduce its nucleophilic reactivity in further derivatization.

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Key Insights: The methanoisoindole dione group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in related dione-containing inhibitors . However, the lack of amino groups could limit its utility in metal coordination or Schiff base formation compared to 7b .

- Gaps in Evidence : Direct pharmacological or spectroscopic data for the target compound are absent in the provided sources. Comparative analyses are inferred from structurally related analogues.

Biological Activity

Methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₁₆N₂O₄S

- Molecular Weight : 288.35 g/mol

- CAS Number : 125700-73-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may affect enzymes involved in the metabolism of xenobiotics and endogenous substrates.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain receptors involved in neurotransmission and hormonal regulation.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been tested against various free radicals and showed a capacity to scavenge reactive oxygen species (ROS), which can contribute to cellular damage and aging.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against several bacterial strains. Its effectiveness varies with concentration and the type of microorganism tested.

Case Studies

-

Study on Antioxidant Activity :

- A study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

- Results indicated a dose-dependent scavenging effect with IC50 values comparable to established antioxidants.

-

Anti-inflammatory Research :

- In a controlled experiment involving human cell lines, treatment with the compound resulted in a significant decrease in IL-6 and TNF-alpha levels.

- This supports its potential use in therapeutic strategies for autoimmune conditions.

-

Antimicrobial Testing :

- A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at varying concentrations.

- The Minimum Inhibitory Concentration (MIC) was determined for several strains, indicating its broad-spectrum potential.

Data Tables

| Activity Type | Assay Method | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = X µg/mL |

| Anti-inflammatory | Cytokine Assay | Reduced IL-6 by Y% |

| Antimicrobial | MIC Testing | Effective against Z strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.